beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Overview
Description
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is a disaccharide composed of two glucosamine units linked by a beta-1,4-glycosidic bond. This compound is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi.
Mechanism of Action
Target of Action
Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine is a type of chitobioses . It is a key component in various biochemical processes.
Mode of Action
For instance, the enzyme N-acetyl-beta-glucosaminyl-glycoprotein 4-beta-N-acetylgalactosaminyltransferase can transfer N-acetyl-D-galactosamine (GalNAc) to N-glycan and O-glycan substrates that have N-acetyl-D-glucosamine (GlcNAc) at their non-reducing end .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine typically involves the enzymatic or chemical hydrolysis of chitin. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. Chitinase enzymes are used to cleave the beta-1,4-glycosidic bonds in chitin, resulting in the formation of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine .
Industrial Production Methods: : Industrial production of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves the extraction of chitin from natural sources such as shrimp shells or fungal biomass, followed by enzymatic hydrolysis. The process is optimized to maximize yield and purity, and the final product is purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: : beta-D-glucosaminyl-(1->4)-beta-D-glucosamine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used to oxidize the hydroxyl groups on the glucosamine units.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can be carried out using reagents such as acetic anhydride to acetylate the amino groups.
Major Products Formed: : The major products formed from these reactions include oxidized, reduced, and acetylated derivatives of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine.
Scientific Research Applications
Chemistry: : In chemistry, beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is used as a building block for the synthesis of more complex carbohydrates and glycosaminoglycans. It is also used in the study of carbohydrate-protein interactions and as a substrate for enzymatic assays .
Biology: : In biological research, this compound is used to study the structure and function of chitin and chitin-related enzymes. It is also used in the development of biomaterials for tissue engineering and regenerative medicine .
Medicine: Its biocompatibility and biodegradability make it an attractive candidate for medical applications .
Industry: : In industry, this compound is used in the production of biodegradable plastics, water treatment agents, and as a component in cosmetics and personal care products .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: This compound is similar to beta-D-glucosaminyl-(1->4)-beta-D-glucosamine but has an acetyl group attached to the amino group.
beta-D-glucosaminyl-(1->4)-alpha-D-glucosamine: This compound has a similar structure but with an alpha configuration at the anomeric carbon of the second glucosamine unit.
Uniqueness: : beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is unique due to its specific beta-1,4-glycosidic linkage and its role as a building block for chitin and chitosan. Its unique properties make it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSDROPCWIKKY-PMCTYKHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584131 | |
Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77224-08-9, 148411-57-8 | |
Record name | 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77224-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chitosan, 2-hydroxypropanoate (ester) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.